molecular formula C12H18N2O3S B1660904 N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide CAS No. 85344-41-8

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide

Cat. No. B1660904
CAS RN: 85344-41-8
M. Wt: 270.35 g/mol
InChI Key: MLWVYWFWZMBABB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide”, a similar compound “2-Benzoylamino-N-[4-(4,6-Dimethylpyrimidin-2-Ylsulfamoyl)Phenyl]Benzamide” was synthesized using anthranylamide and propionic anhydride as starting materials . The final step was modified by replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO .

Scientific Research Applications

Catalysis and Chemical Synthesis

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide's derivatives have been explored for their reactivity and potential in catalysis. For instance, in the study of platinum-catalyzed intermolecular hydroamination, derivatives of benzamide were used to facilitate the addition reactions to unactivated olefins, showcasing the compound's utility in synthetic organic chemistry (Wang & Widenhoefer, 2004).

Structural and Supramolecular Chemistry

Research has also delved into the structural aspects of benzamide derivatives, including their role in crystal structure formation and supramolecular interactions. For example, the synthesis and crystal structure analysis of novel trisamides demonstrated how the aliphatic side chains influence the molecular conformation and packing in solids, highlighting the compound's significance in materials science (Jiménez et al., 2009).

Drug Delivery and Pharmacological Potential

While direct drug applications are to be excluded, the research into benzamide derivatives for targeted drug delivery and as a scaffold for developing pharmacologically active compounds is noteworthy. Studies have demonstrated the potential of these derivatives in enhancing the delivery of therapeutic agents, particularly in the context of melanoma therapy, suggesting their importance in medicinal chemistry (Wolf et al., 2004).

Environmental and Analytical Applications

Furthermore, benzamide derivatives have been evaluated for their role in environmental sciences, such as in the photocatalytic degradation of pollutants. The exploration of adsorbents for supporting titanium dioxide loading, to enhance the degradation rate of specific herbicides, exemplifies the compound's utility in environmental remediation and analysis (Torimoto et al., 1996).

properties

IUPAC Name

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10(2)14-18(16,17)9-8-13-12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWVYWFWZMBABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428642
Record name F2751-0064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide

CAS RN

85344-41-8
Record name F2751-0064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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